N-[4-(acetylamino)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a chlorophenyl group, and an acetamidophenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl and acetamidophenyl groups, and the final coupling reactions. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Introduction of Acetamidophenyl Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the target molecule, often using reagents like palladium catalysts in cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dechlorinated derivatives.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Biological Studies: Investigating its effects on cellular processes and pathways.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
- 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H24ClN3O4S |
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Molecular Weight |
450.0 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClN3O4S/c1-15(26)23-19-5-7-20(8-6-19)24-21(27)17-9-11-25(12-10-17)30(28,29)14-16-3-2-4-18(22)13-16/h2-8,13,17H,9-12,14H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
FDLQCZIKULKRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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